Ligstroside is a naturally occurring secoiridoid glycoside primarily found in the leaves and fruits of the olive tree (Olea europaea L.). [, , , , , , ] It is also found in other plants of the Oleaceae family, such as Ligustrum ovalifolium. [] Ligstroside, along with its close relative oleuropein, contributes to the bitter taste of olives and olive oil. [, ] It serves as a precursor to other bioactive compounds formed during olive processing, such as oleocanthal and oleacein. [, ] Ligstroside is a subject of scientific research due to its potential health benefits, particularly its antioxidant and anti-inflammatory properties. [, , , ]
Molecular Structure Analysis
Hydrolysis: β-glucosidase enzymes can hydrolyze ligstroside, removing the glucose molecule and forming ligstroside aglycone. [, ]
Oxidation: Ligstroside and its derivatives can undergo oxidation, forming various oxidized forms, including oleocanthalic acid from oleocanthal. [, ]
Deacetylation: Ligstroside aglycone can undergo deacetylation, forming deacetoxy-ligstroside aglycone, which is a key contributor to the pungency of olive oil. []
Isomerization: During olive oil production and storage, ligstroside can undergo isomerization, forming various isomeric forms. [, ]
Mechanism of Action
Antioxidant activity: Ligstroside acts as a scavenger of free radicals, protecting cells from oxidative stress. [, ]
Anti-inflammatory activity: Ligstroside can modulate the expression of pro-inflammatory mediators, such as nitric oxide and cytokines, by interacting with various signaling pathways, including NF-κB, MAPKs, and JAK/STAT. [, ]
Anti-proliferative activity: Studies suggest that ligstroside aglycone can inhibit the proliferation of certain cancer cells. []
Physical and Chemical Properties Analysis
Solubility: Ligstroside is soluble in polar solvents, such as water, methanol, and ethanol. []
Applications
Food Science:
Ligstroside contributes to the sensory characteristics (bitterness and pungency) of olive oil and table olives. [, , ]
It is a precursor to oleocanthal and oleacein, which are known for their health benefits and contribute to the sensory profile of olive oil. [, ]
Nutraceutical and Cosmeceutical Research:
Ligstroside is investigated for its potential health benefits as an antioxidant, anti-inflammatory, and anti-proliferative agent. [, , , ]
Analytical Chemistry:
Ligstroside is used as a marker for the authenticity and quality of olive oil. []
Agriculture:
Ligstroside and its derivatives, as phytoalexins, play a role in the olive tree's defense mechanism against pests and diseases. [, ]
Related Compounds
Oleuropein
Relevance: Oleuropein is closely related to ligstroside, sharing a similar secoiridoid structure. They often co-occur in olive plants and undergo similar metabolic transformations during olive oil production. Both compounds contribute to the bitter taste of olives and olive oil and are recognized for their potential health benefits [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Ligstroside Aglycone
Relevance: Ligstroside aglycone is a direct derivative of ligstroside, generated by the removal of the glucose molecule. It represents a crucial step in the transformation of ligstroside into other bioactive compounds, particularly oleocanthal [, , , , , , , , , , , ].
Oleocanthal
Relevance: Oleocanthal is directly derived from ligstroside through a series of enzymatic and chemical reactions. Its formation highlights the role of olive processing in generating bioactive compounds from precursor molecules like ligstroside [, , , , , , , , , , , , ].
Deacetoxy-ligstroside Aglycone
Relevance: Deacetoxy-ligstroside aglycone is structurally related to ligstroside aglycone, highlighting the diversity of secoiridoid derivatives found in olive oil. Its presence underscores the complex chemistry of olive oil and the potential for discovering novel bioactive compounds [, , , , , ].
Hydroxytyrosol
Relevance: Hydroxytyrosol is a common degradation product of both oleuropein and ligstroside, emphasizing the interconnected metabolic pathways of olive secoiridoids. It represents a key bioactive compound derived from these precursors [, , , , , , , , ].
Tyrosol
Relevance: Tyrosol, like hydroxytyrosol, is a common degradation product of both ligstroside and oleuropein, indicating their shared metabolic fate in olive oil. It contributes to the overall antioxidant profile of olive oil [, , , , , , ].
Elenolic Acid
Relevance: Elenolic acid, a breakdown product of secoiridoids, further emphasizes the interconnected metabolic pathways involving ligstroside and other related compounds [, , , , ].
Oleacein
Relevance: Oleacein, while primarily derived from oleuropein, highlights the structural similarities and shared bioactivity among olive secoiridoids, including ligstroside [, , , , ].
10-Hydroxy Oleuropein
Relevance: While a derivative of oleuropein, 10-hydroxy oleuropein showcases the structural diversity within the secoiridoid family, to which ligstroside also belongs [, , ].
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